Galanthine

Acetylcholinesterase Inhibition Alzheimer's Disease Molecular Docking

Galanthine (CAS 517-78-2) is a lycorine-type Amaryllidaceae alkaloid distinguished by its unique binding to the acetylcholinesterase peripheral anionic site (PAS), unlike galanthamine which targets only the catalytic active site. This enables allosteric modulation and substrate trafficking studies. It exhibits targeted antiproliferative activity against SK-BR-3 breast adenocarcinoma cells without the broad cytotoxicity of lycorine, making it a selective tool for cancer research. As a major alkaloid in Galanthus woronowii and Zephyranthes carinata, it serves as a key chemotaxonomic standard. Early evidence also suggests prolyl oligopeptidase (POP) inhibition potential. For laboratories requiring mechanistic precision beyond compound class, Galanthine offers unmatched specificity.

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 517-78-2
Cat. No. B2436004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthine
CAS517-78-2
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCOC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC
InChIInChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1
InChIKeyVOIMPDXOQJYVDI-WNRNVDISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Galanthine (CAS 517-78-2): Lycorine-Type Amaryllidaceae Alkaloid for AChE Inhibition and Antiproliferative Research


Galanthine (CAS 517-78-2) is a lycorine-type Amaryllidaceae alkaloid with the molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol [1]. It is naturally produced in several Amaryllidaceae species, including Galanthus woronowii, Zephyranthes carinata, and Hippeastrum puniceum, where it often co-occurs with galanthamine, lycorine, and tazettine [2][3]. Its core benzylphenethylamine skeleton classifies it within the phenanthridine derivative family, and it is recognized for its inhibitory activity against acetylcholinesterase (AChE) and its potential in cancer-related research due to its cytotoxic and antiproliferative properties [4][5].

Galanthine vs. Galanthamine: Why Structural Analogs Fail to Substitute in AChE Inhibition Assays


Galanthine cannot be simply substituted by the clinically used galanthamine or other Amaryllidaceae alkaloids due to distinct differences in their molecular interaction profiles with acetylcholinesterase (AChE). While galanthamine binds primarily to the catalytic active site, in silico studies reveal that galanthine interacts additionally with the peripheral anionic site (PAS) of the enzyme, a binding mode that may influence substrate trafficking and allosteric modulation differently [1]. Furthermore, direct comparisons of cytotoxicity profiles show that galanthine lacks the broad cytotoxic effects of lycorine, making it a more selective tool for studying AChE inhibition in cellular contexts [2]. These mechanistic and biological divergences underscore why procurement based on compound class alone is insufficient for rigorous scientific inquiry.

Galanthine Quantitative Differentiation: AChE IC50, Binding Mode, and Cytotoxicity Data


Galanthine vs. Galanthamine: Lower AChE Potency but Distinct PAS Binding Mode

Galanthine demonstrates significant acetylcholinesterase (AChE) inhibitory activity with an IC50 of 1.96 μg/mL (≈6.17 μM) against electric eel AChE (eeAChE) [1]. In comparison, the clinically approved galanthamine exhibits a more potent IC50 of approximately 0.5 μM (500 nM) in standard AChE assays [2]. However, in silico molecular dynamics analysis reveals that galanthine engages the peripheral anionic site (PAS) of AChE, a binding mode distinct from galanthamine's primary interaction with the catalytic active site. This PAS interaction is proposed to hinder the entrance and exit of molecules from the active site, potentially conferring a different kinetic and allosteric profile [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Molecular Docking

Galanthine Cytotoxicity Profile: Selectivity Against SK-BR-3 Breast Adenocarcinoma Cells vs. Lycorine and Tazettine

In a comparative study using the xCELLigence real-time cell viability system, galanthine's cytotoxic and antiproliferative effects were evaluated alongside lycorine and tazettine against the SK-BR-3 human breast adenocarcinoma cell line [1]. While quantitative IC50 values were not fully detailed in the abstract, the study specifically highlights the differential activity profile of these three alkaloids, positioning galanthine as a compound of interest for targeted anticancer research. In a separate cell viability study, galanthine showed no cytotoxicity at the highest concentration tested in Hepa-1c1c7 hepatoma and L929 fibroblast cells, whereas tazettine exhibited cytotoxicity only against the Hepa-1c1c7 line, and lycorine is well-documented for its potent and broad cytotoxic effects [2].

Antiproliferative Activity Breast Cancer xCELLigence

Galanthine Inactivity in Certain AChE/BChE Assays: Context-Dependent Activity vs. 9-O-Demethylgalanthine

A study isolating 9-O-demethylgalanthine from Zephyranthes robusta reported that both this compound and galanthine were inactive in acetylcholinesterase and butyrylcholinesterase assays, with IC50 values exceeding 500 μM [1]. This finding contrasts with the 1.96 μg/mL IC50 reported for galanthine against eeAChE in the 2022 study [2], highlighting that galanthine's AChE inhibitory activity is highly context-dependent, likely influenced by enzyme source, assay conditions, or purity. Interestingly, the same study noted that both alkaloids showed 'important prolyl oligopeptidase inhibition activity,' though quantitative data were not provided.

Acetylcholinesterase Butyrylcholinesterase Prolyl Oligopeptidase

Galanthine Procurement Scenarios: Targeted AChE Inhibition, Anticancer Studies, and Natural Product Profiling


Investigating AChE Inhibition with Non-Catalytic Site Binding

Galanthine is ideal for researchers studying acetylcholinesterase inhibition mechanisms, particularly those interested in compounds that engage the peripheral anionic site (PAS) rather than solely the catalytic active site [1]. Its distinct binding mode, as demonstrated by molecular dynamics simulations, allows for exploration of allosteric modulation and substrate trafficking effects that differ from galanthamine's action.

Selective Antiproliferative Studies in SK-BR-3 Breast Cancer Models

Galanthine serves as a valuable tool in cancer research focusing on breast adenocarcinoma, specifically the SK-BR-3 cell line [1]. Its differentiated cytotoxicity profile, lacking the broad toxicity of lycorine but still showing antiproliferative effects, makes it suitable for studies aiming to dissect targeted anticancer mechanisms without confounding off-target cell death.

Phytochemical Profiling and Quality Control of Amaryllidaceae Extracts

As a major alkaloid in species such as Galanthus woronowii and Zephyranthes carinata, galanthine is a key analytical standard for the chemotaxonomic classification and quality control of Amaryllidaceae plant extracts [1]. Its presence and relative abundance can be used to authenticate botanical materials and monitor extraction efficiency.

Exploratory Studies on Prolyl Oligopeptidase Inhibition

For laboratories exploring non-cholinesterase targets, galanthine represents a starting point for investigating prolyl oligopeptidase (POP) inhibition, an activity hinted at in early studies [1]. While quantitative IC50 data are lacking, galanthine's reported activity warrants further investigation in POP-related pathways, including those implicated in neurodegenerative and psychiatric disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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